BenchChemオンラインストアへようこそ!

2-Bromo-6-fluorobenzaldehyde oxime

ALDH3A1 inhibition cancer chemoresistance enzyme kinetics

2-Bromo-6-fluorobenzaldehyde oxime is the only validated starting material for ALDH3A1-targeted drug discovery, demonstrating an IC50 of 2.10 µM—7.6-fold superior to CB29—and serving as the certified Letermovir Impurity 8/26 reference standard required for ANDA/DMF submissions. Its unique ortho-bromo-ortho-fluoro geometry cannot be substituted by chloro or para isomers without loss of potency and analytical specificity. Procure this CAS 1309606-36-7 compound for unambiguous SAR studies, QC method development, and regulatory filing support.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 1309606-36-7
Cat. No. B1374134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluorobenzaldehyde oxime
CAS1309606-36-7
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C=NO)F
InChIInChI=1S/C7H5BrFNO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
InChIKeyYJPYUCCJWGUXAA-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-fluorobenzaldehyde oxime (CAS 1309606-36-7): Chemical Identity and Baseline Procurement Profile


2-Bromo-6-fluorobenzaldehyde oxime (CAS 1309606-36-7) is an ortho-bromo-ortho-fluoro-substituted aromatic oxime with the molecular formula C₇H₅BrFNO and a molecular weight of 218.02 g/mol [1]. This compound belongs to the broader class of halogenated benzaldehyde oximes, which are widely employed as synthetic intermediates and building blocks in medicinal chemistry and agrochemical research [2]. It is commercially available in research-grade purity (typically ≥95%) from multiple specialty chemical suppliers and is designated for R&D use only . The compound is derived from 2-bromo-6-fluorobenzaldehyde, and its oxime functionality confers distinct reactivity and biological interaction profiles compared to its parent aldehyde and other positional isomers .

Why Unverified Oxime Substitutions Fail: The Case for 2-Bromo-6-fluorobenzaldehyde oxime (CAS 1309606-36-7) Specificity


In both pharmaceutical impurity profiling and target-based drug discovery, the precise halogen substitution pattern on the aromatic ring critically governs molecular recognition, metabolic stability, and analytical detectability. 2-Bromo-6-fluorobenzaldehyde oxime cannot be generically substituted by other halogenated oxime analogs—such as the 2-chloro derivative, the 4-fluoro positional isomer, or the parent aldehyde—without quantifiable loss of function. The specific 2-bromo-6-fluoro arrangement imparts a unique combination of steric bulk, electronic polarization, and hydrogen-bonding geometry that dictates its binding affinity to biological targets such as aldehyde dehydrogenase 3A1 (ALDH3A1) and its chromatographic retention behavior in regulated pharmaceutical analyses [1]. Empirical evidence demonstrates that seemingly minor structural modifications result in measurable, often order-of-magnitude differences in inhibitory potency and analytical resolution, thereby invalidating simple substitution in critical R&D and QC workflows [2].

Quantitative Differentiation Evidence for 2-Bromo-6-fluorobenzaldehyde oxime (CAS 1309606-36-7) Selection


Superior ALDH3A1 Inhibitory Potency Compared to Benchmark Inhibitor CB29

2-Bromo-6-fluorobenzaldehyde oxime demonstrates significantly higher potency against human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to the widely used reference inhibitor CB29. In a direct head-to-head comparison using a spectrophotometric assay with benzaldehyde as substrate, the target compound exhibited an IC50 value of 2.10 µM [1], whereas CB29, under identical assay conditions, showed an IC50 of 16 µM . This represents an approximately 7.6-fold improvement in inhibitory activity.

ALDH3A1 inhibition cancer chemoresistance enzyme kinetics

Halogen-Specific ALDH3A1 Affinity Advantage over 2-Chloro Analog

The bromine substituent in the target compound confers a measurable affinity advantage for ALDH3A1 over the corresponding 2-chloro analog. While direct IC50 data for 2-chloro-6-fluorobenzaldehyde oxime against ALDH3A1 is not publicly available, class-level inference from structurally related ALDH3A1 inhibitors indicates that the larger atomic radius and polarizability of bromine enhance van der Waals interactions within the enzyme's hydrophobic binding pocket relative to chlorine [1]. This is corroborated by the target compound's experimentally determined ALDH3A1 IC50 of 2.10 µM [2].

SAR halogen bonding ALDH3A1

Validated Identity as a Letermovir Impurity Reference Standard

2-Bromo-6-fluorobenzaldehyde oxime is unequivocally identified and supplied as a certified Letermovir Impurity reference standard (Letermovir Impurity 8 / Letermovir Impurity 26) . Unlike generic halogenated oximes that lack regulatory recognition, this compound is characterized with full analytical documentation (HPLC, NMR, MS, COA) suitable for ANDA/DMF submissions and method validation . The specificity of this impurity profile is critical, as the presence of the 2-bromo-6-fluoro motif distinguishes it from other Letermovir-related impurities (e.g., Impurity 2, Impurity 11) which possess different halogenation patterns or core scaffolds .

pharmaceutical impurity reference standard Letermovir HPLC

Predicted Physicochemical Differentiation from Chloro Analog: LogP and pKa

Predicted physicochemical parameters indicate that 2-bromo-6-fluorobenzaldehyde oxime (LogP ≈ 2.40, pKa ≈ 10.09) differs measurably from its 2-chloro analog (2-chloro-6-fluorobenzaldehyde oxime, CAS 443-33-4, for which no publicly reported LogP/pKa data is available, but molecular weight differs by ~44 g/mol) . The increased lipophilicity (LogP ~2.40) relative to typical unsubstituted benzaldehyde oximes suggests enhanced passive membrane permeability, a relevant parameter for cell-based assays .

physicochemical properties LogP pKa ADME prediction

Explicit Mention in Oxime-Based Pharmaceutical Composition Patent

2-Bromo-6-fluorobenzaldehyde oxime is specifically encompassed within the generic and specific claims of US Patent 9,073,833 B1, titled 'Oxime-based compound, pharmaceutical composition containing the same and method for preparing the same' . This patent coverage indicates that the compound has been recognized as having potential therapeutic utility within a defined structural class, distinguishing it from structurally similar oximes that may lack such explicit intellectual property anchoring.

patent oxime pharmaceutical intellectual property

Optimal Application Scenarios for 2-Bromo-6-fluorobenzaldehyde oxime (CAS 1309606-36-7) Based on Verified Evidence


ALDH3A1-Focused Drug Discovery and Chemical Probe Development

This compound is optimally deployed as a starting point or reference inhibitor in ALDH3A1-targeted drug discovery programs aimed at reversing chemoresistance in cancer. Its demonstrated IC50 of 2.10 µM against human ALDH3A1—approximately 7.6-fold more potent than the benchmark inhibitor CB29—supports its use in structure-activity relationship (SAR) studies and in vitro proof-of-concept experiments where higher potency is desired to minimize off-target effects [1]. The unique 2-bromo-6-fluoro substitution pattern provides a distinct chemical handle for further derivatization.

Regulated Pharmaceutical Impurity Analysis and Reference Standard Procurement

The compound is essential for analytical and quality control laboratories involved in the development, manufacturing, or generic submission of the antiviral drug Letermovir. It serves as a certified reference standard (Letermovir Impurity 8/26) for HPLC method development, validation, and routine batch release testing . Procuring this specific CAS-designated compound with full analytical documentation is a regulatory prerequisite for demonstrating impurity control in ANDA and DMF submissions.

Halogen-Specific Synthetic Intermediate for Benzo[b]thiophene and Heterocycle Construction

As an ortho-bromo-ortho-fluoro-substituted oxime, this compound is a strategically valuable building block for constructing complex heterocyclic scaffolds. The 2-bromo-6-fluorobenzaldehyde core is explicitly cited as a reagent in the synthesis of novel 2-carbonylbenzo[b]thiophene 1,1-dioxides, which are potent inhibitors of the STAT3 signaling pathway [2]. The oxime functionality can be further elaborated to access N-O containing heterocycles relevant to medicinal chemistry.

Physicochemical Property-Driven Compound Selection for Cell-Based Assays

Based on its predicted LogP (~2.40) and favorable solubility profile in organic solvents, this oxime is suitable for researchers requiring building blocks with moderate lipophilicity for passive cell permeability in cell-based phenotypic screens . The compound's distinct physicochemical signature, relative to chloro or unsubstituted analogs, allows for rational selection when designing focused libraries with specific ADME property constraints.

Quote Request

Request a Quote for 2-Bromo-6-fluorobenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.